molecular formula C9H11Cl2NO B13802309 4-(2-Chloroethoxy)-2-(chloromethyl)-3-methylpyridine

4-(2-Chloroethoxy)-2-(chloromethyl)-3-methylpyridine

Katalognummer: B13802309
Molekulargewicht: 220.09 g/mol
InChI-Schlüssel: AWLZGTDOLIPFTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Chloroethoxy)-2-(chloromethyl)-3-methylpyridine is a chemical compound with a complex structure that includes a pyridine ring substituted with chloroethoxy, chloromethyl, and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroethoxy)-2-(chloromethyl)-3-methylpyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent substitution reactions to introduce the chloroethoxy and chloromethyl groups. Common reagents used in these reactions include chlorinating agents and alkylating agents under controlled conditions to ensure the desired substitutions occur without unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Chloroethoxy)-2-(chloromethyl)-3-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2-Chloroethoxy)-2-(chloromethyl)-3-methylpyridine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(2-Chloroethoxy)-2-(chloromethyl)-3-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyridine derivatives with different substituents, such as:

  • 4-(2-Chloroethoxy)-3-methylpyridine
  • 2-(Chloromethyl)-3-methylpyridine
  • 4-(2-Methoxyethoxy)-2-(chloromethyl)-3-methylpyridine

Uniqueness

4-(2-Chloroethoxy)-2-(chloromethyl)-3-methylpyridine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C9H11Cl2NO

Molekulargewicht

220.09 g/mol

IUPAC-Name

4-(2-chloroethoxy)-2-(chloromethyl)-3-methylpyridine

InChI

InChI=1S/C9H11Cl2NO/c1-7-8(6-11)12-4-2-9(7)13-5-3-10/h2,4H,3,5-6H2,1H3

InChI-Schlüssel

AWLZGTDOLIPFTQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CN=C1CCl)OCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.